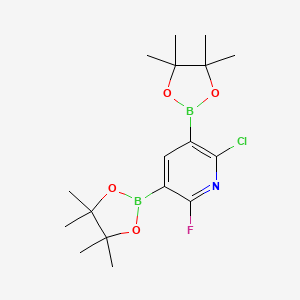

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester

Descripción

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester (CAS: [2377607-78-6], MFCD26383420) is a fluorinated pyridine derivative with dual boronic acid pinacol ester functionalities at the 3- and 5-positions of the pyridine ring. This compound is characterized by its high purity (98%), as documented in commercial catalogs . Its structure combines electron-withdrawing fluorine and chlorine substituents, which influence its reactivity and solubility. The pinacol ester groups enhance stability and solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl architectures .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25B2ClFNO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSVQIUTFHCODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)Cl)B3OC(C(O3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25B2ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester typically involves the reaction of 2-chloro-6-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), bases like potassium carbonate or sodium hydroxide, and solvents such as THF, DMF, or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures ranging from 80-120°C .

Major Products

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester has several applications in scientific research:

Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of materials such as polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boron-containing compound transfers its organic group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The compound’s unique substitution pattern differentiates it from analogous fluoropyridine boronic esters. Key comparisons include:

Key Findings :

- Solubility : Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to parent boronic acids. For example, phenylboronic acid pinacol ester shows 2–3× higher solubility in chloroform than its azaester counterpart .

- Reactivity: The dual boronic ester groups in the target compound enable sequential cross-coupling, a feature absent in mono-boronic esters like 7-fluoroindazole derivatives .

- Electronic Effects : Electron-withdrawing substituents (Cl, F) enhance electrophilicity at the boronic ester sites, accelerating coupling with electron-rich aryl halides .

Commercial Availability and Cost

The compound is priced competitively among fluorinated boronic esters. For instance:

Actividad Biológica

2-Chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester (CAS Number: 2377607-78-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorinated and fluorinated pyridine ring, which may enhance its reactivity and biological interactions.

- Molecular Formula : C17H25B2ClFNO4

- Molecular Weight : 383.46 g/mol

- Purity : >97%

Boronic acids, including 2-chloro-6-fluoropyridine-3,5-diboronic acid, are known to interact with various biological targets through reversible covalent bonding with diols and amino acids. This property allows them to inhibit enzymes such as proteasomes and certain kinases, making them valuable in cancer therapy and other therapeutic areas .

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit the proteasome pathway, which is crucial in regulating cell cycle and apoptosis in cancer cells. Studies have shown that modifications in boronic acid derivatives can enhance their selectivity and efficacy against cancer cell lines .

Antibacterial and Antiviral Properties

Boronic acids have also been studied for their antibacterial and antiviral activities. The introduction of specific substituents on the pyridine ring can influence the compound's interaction with bacterial enzymes or viral proteins, potentially leading to new antimicrobial agents .

Case Studies

Synthesis and Modification

The synthesis of 2-chloro-6-fluoropyridine-3,5-diboronic acid pinacol ester typically involves coupling reactions such as Suzuki-Miyaura cross-coupling. This method allows for the introduction of various substituents that can modulate biological activity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoropyridine-3,5-diboronic acid, pinacol ester?

- Methodology : This compound is typically synthesized via sequential halogenation and boronation of pyridine derivatives. For example, chlorination/fluorination of pyridine precursors followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts (e.g., Pd(dppf)Cl₂) under inert conditions .

- Key Considerations : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How is this compound purified, and what analytical methods validate its purity?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents.

- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns, GC or HPLC for purity assessment (>95% by area normalization) . Boron content can be quantified via ICP-OES or titration .

Q. What are its primary applications in academic research?

- Applications : Acts as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated and chlorinated bipyridines, which are intermediates in drug discovery (e.g., kinase inhibitors) . The dual boronic ester groups enable sequential coupling for complex heterocycles.

Q. What safety precautions are necessary when handling this compound?

- Hazards : Classified with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on cross-coupling efficiency with aryl halides be resolved?

- Troubleshooting : Variations in yields may arise from competing protodeboronation or steric hindrance. Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and base (K₂CO₃ vs. CsF). Pre-activate boronic esters with trifluoroborate salts to enhance stability .

- Case Study : Lower yields with electron-deficient aryl halides may require elevated temperatures (80–100°C) in THF/H₂O mixtures .

Q. What strategies mitigate instability of the diboronic ester under acidic/basic conditions?

- Stability Analysis : The pinacol ester moiety is prone to hydrolysis at extremes of pH. Use buffered conditions (pH 6–8) for reactions. For long-term storage, lyophilize and store under inert gas .

- Data : Stability studies via ¹¹B NMR show <5% decomposition after 30 days at 4°C .

Q. How does the electronic influence of chloro/fluoro substituents affect Suzuki coupling reactivity?

- Mechanistic Insight : The electron-withdrawing -Cl and -F groups activate the pyridine ring, increasing electrophilicity of adjacent boronic esters. DFT calculations suggest a lower activation barrier for transmetallation compared to non-fluorinated analogs .

- Experimental Validation : Coupling with electron-rich aryl halides proceeds at room temperature, while electron-poor partners require heating .

Q. Can regioselectivity challenges in dual boronic ester reactions be controlled?

- Design Strategies : Use sequential coupling with orthogonal protecting groups (e.g., MIDA boronate for one site) . Alternatively, employ temperature-controlled Pd catalysis to favor mono-coupling before activating the second site .

Q. What computational tools predict reactivity trends for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.